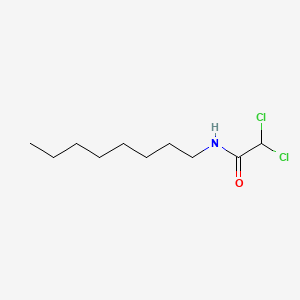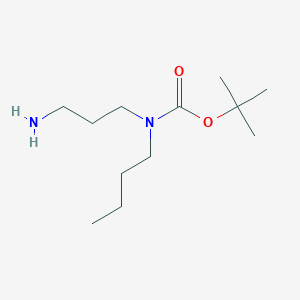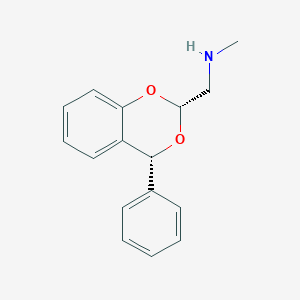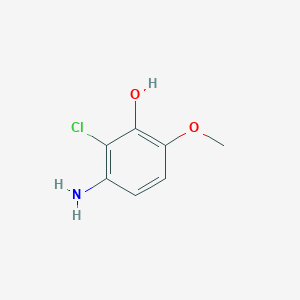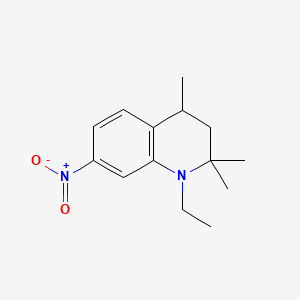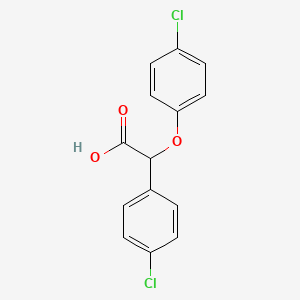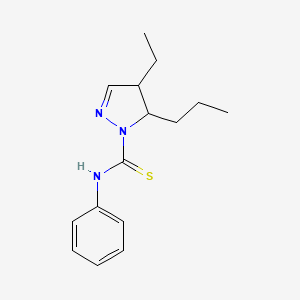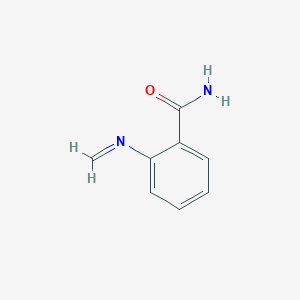
5-Ethyl-5-(propoxymethyl)barbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-5-(propoxymethyl)barbituric acid is a derivative of barbituric acid, a class of compounds known for their sedative and hypnotic properties. This compound has the molecular formula C10H16N2O4 and a molecular weight of 228.24 g/mol . Barbituric acid derivatives have been widely studied for their pharmacological effects, particularly in the central nervous system.
Vorbereitungsmethoden
The synthesis of 5-Ethyl-5-(propoxymethyl)barbituric acid typically involves the reaction of diethyl ethylmalonate with urea under basic conditions. The process can be summarized as follows:
Step 1 Alkylation: - Diethyl ethylmalonate is alkylated with propyl bromide to form diethyl 2-propoxyethylmalonate.
Step 2 Cyclization: - The alkylated product is then reacted with urea in the presence of a base such as sodium ethoxide, leading to the formation of this compound.
Industrial production methods often involve similar steps but are optimized for higher yields and purity. These methods may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
5-Ethyl-5-(propoxymethyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: - This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: - Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Ethyl-5-(propoxymethyl)barbituric acid has several scientific research applications:
Chemistry: - It is used as a precursor in the synthesis of other barbituric acid derivatives, which are studied for their chemical properties and reactivity.
Biology: - This compound is used in studies related to enzyme inhibition and protein binding, providing insights into biochemical pathways.
Medicine: - Research on this compound focuses on its potential as a sedative and hypnotic agent, as well as its effects on the central nervous system.
Wirkmechanismus
The mechanism of action of 5-Ethyl-5-(propoxymethyl)barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to increased synaptic inhibition and a sedative effect. This action is similar to other barbiturates, which modulate chloride ion channels and inhibit glutamate-induced depolarizations .
Vergleich Mit ähnlichen Verbindungen
5-Ethyl-5-(propoxymethyl)barbituric acid can be compared with other barbituric acid derivatives such as:
Phenobarbital: - Known for its long-acting anticonvulsant properties.
Pentobarbital: - Used for its sedative and hypnotic effects.
Secobarbital: - A short-acting barbiturate used for its anesthetic properties.
The uniqueness of this compound lies in its specific propoxymethyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other barbiturates .
Eigenschaften
CAS-Nummer |
67050-96-8 |
|---|---|
Molekularformel |
C10H16N2O4 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
5-ethyl-5-(propoxymethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O4/c1-3-5-16-6-10(4-2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15) |
InChI-Schlüssel |
KHOJYDGIAOWDKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCC1(C(=O)NC(=O)NC1=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one](/img/structure/B13802989.png)
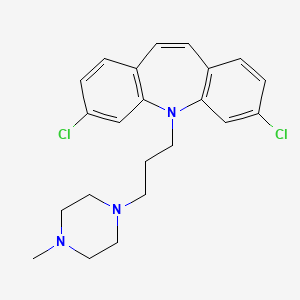

![5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine](/img/structure/B13803019.png)
